molecular formula C8H17NO B12975924 (2,2,3-Trimethyltetrahydrofuran-3-yl)methanamine

(2,2,3-Trimethyltetrahydrofuran-3-yl)methanamine

Cat. No.: B12975924
M. Wt: 143.23 g/mol
InChI Key: JFRULCKMXRNDIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2,3-Trimethyltetrahydrofuran-3-yl)methanamine is an organic compound with the molecular formula C8H17NO It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom The compound is characterized by the presence of three methyl groups and a methanamine group attached to the tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,3-Trimethyltetrahydrofuran-3-yl)methanamine can be achieved through a multi-step process. One common method involves the Michael addition reaction of nitromethane to diethyl maleate, followed by several subsequent steps to yield the final product . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The industrial methods often focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2,2,3-Trimethyltetrahydrofuran-3-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.

    Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce simpler amines. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophile used.

Scientific Research Applications

(2,2,3-Trimethyltetrahydrofuran-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,2,3-Trimethyltetrahydrofuran-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2,3-Trimethyltetrahydrofuran-3-yl)methanamine is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(2,2,3-trimethyloxolan-3-yl)methanamine

InChI

InChI=1S/C8H17NO/c1-7(2)8(3,6-9)4-5-10-7/h4-6,9H2,1-3H3

InChI Key

JFRULCKMXRNDIF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCO1)(C)CN)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.